molecular formula C13H16N2O5 B196057 L-Aspartyl-L-phenylalanine CAS No. 13433-09-5

L-Aspartyl-L-phenylalanine

Cat. No.: B196057
CAS No.: 13433-09-5
M. Wt: 280.28 g/mol
InChI Key: YZQCXOFQZKCETR-UWVGGRQHSA-N
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Description

Asp-Phe is a dipeptide formed from L-alpha-aspartyl and L-phenylalanine residues. It is obtained after the hydrolysis of aspartame in intestinal lumen. It has a role as a human xenobiotic metabolite and a human blood serum metabolite.

Mechanism of Action

Target of Action

L-Aspartyl-L-phenylalanine, also known as Aspartame, primarily targets the Taste receptor type 1 member 3 . This receptor is responsible for the sweet taste sensation, and Aspartame’s interaction with it is what gives it its sweetening properties .

Mode of Action

Aspartame is a low-calorie sweetener that is approximately 180 to 200 times sweeter than sucrose . It is metabolized as a protein, and its subsequent amino acids are used up in their respective mechanisms . Upon digestion, Aspartame breaks down into three components: aspartic acid, phenylalanine, and methanol . These components are then absorbed into the blood and used in normal body processes .

Biochemical Pathways

Aspartame is rapidly and completely metabolized in the gastrointestinal tract into phenylalanine, aspartic acid, and methanol .

Pharmacokinetics

Aspartame is rapidly absorbed and metabolized in the body. Approximately 10% of Aspartame (by weight) is broken down into methanol in the small intestine. Most of the methanol is absorbed and quickly converted into formaldehyde . Approximately 50% of Aspartame (by weight) is broken down into phenylalanine , and approximately 40% of Aspartame (by mass) is broken down into aspartic acid .

Action Environment

The action of Aspartame can be influenced by various environmental factors. For instance, the safety of Aspartame has been a topic of debate, particularly its potential carcinogenic risk . Given the complexity of the in vivo environment, it is necessary to validate these molecular-level findings in actual biological systems . Furthermore, Aspartame’s safety should be revisited as its consumption is on the rise .

Properties

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCXOFQZKCETR-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928570
Record name N-(2-Amino-3-carboxy-1-hydroxypropylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13433-09-5
Record name L-Aspartyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-3-carboxy-1-hydroxypropylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-α-aspartyl-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Aspartylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236 - 239 °C
Record name Aspartylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: L-Aspartyl-L-phenylalanine has a molecular formula of C14H18N2O5 and a molecular weight of 294.307 g/mol.

ANone: Yes, studies utilize techniques like Nuclear Magnetic Resonance (NMR) to analyze this compound. For instance, 100-MHz NMR was employed to study the complexes formed between this compound methyl ester with protons and zinc ions, providing insights into metal-ion binding sites []. Additionally, 1H NMR studies, including chemical shift and 1D NOE experiments, elucidated the conformational behavior of this compound in DMSO-d6 and its interactions with β-cyclodextrin [].

ANone: this compound exhibits significant pH and temperature dependency in its stability []. At 100°C, the racemization half-lives for aspartic acid and phenylalanine in aspartame are considerably shorter at pH 6.8 (13 and 23 hours, respectively) compared to pH 4 (47 and 1200 hours, respectively) []. The presence of caramel coloring at concentrations above 700 ppm was found to increase the hydrolysis rate of the methyl ester in this compound at various temperatures [].

ANone: Studies show that citric acid influences this compound stability by shifting the pH, while higher concentrations of sucrose have a stabilizing effect [].

ANone: Several methods exist for this compound synthesis, including chemical and enzymatic approaches:

  • Chemical Synthesis: Traditionally, this compound is chemically synthesized through a multi-step process involving protecting groups and coupling reagents. For example, the use of N-formyl-N-aspartyl anhydride as a starting material has been reported for efficient production [].
  • Enzymatic Synthesis: Researchers are exploring enzymatic methods as potentially more sustainable alternatives. This involves using enzymes like α-amino acid ester acyl transferase to catalyze the formation of this compound β-methylester, which can be chemically converted to this compound methyl ester hydrochloride (aspartame hydrochloride) [].
  • Production from Artificial Polypeptides: Aspartame can be synthesized from artificial polypeptides produced using recombinant DNA technology []. This method involves expressing a gene encoding a repeating tripeptide sequence (aspartyl-phenylalanyl-lysine) in E. coli, followed by enzymatic digestion and esterification to produce aspartame.

ANone: Modifications to the peptide bond in this compound, such as methylation, replacement with an ester bond, or reversal, completely abolish its sweet taste []. This highlights the crucial role of the amide bond's specific characteristics in its biological activity. Similarly, introducing a methoxy group, particularly at the para position of the aromatic ring, significantly reduces or eliminates the sweet taste [].

ANone: Studies on pseudo-peptide analogues of tetragastrin, where a peptide bond is replaced by a CH2-NH bond, reveal the importance of the peptide backbone for gastrin activity. While some modifications retain binding affinity to gastrin receptors, they may exhibit altered biological activities, such as acting as antagonists rather than agonists [].

ANone: this compound is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids, aspartic acid and phenylalanine, and methanol []. These metabolites are then absorbed into the bloodstream.

ANone: Yes, ingestion of aspartame increases plasma phenylalanine levels in a dose-dependent manner. This effect is more pronounced in rodents compared to humans. Studies in rats and mice have shown that they require a 2-6 times higher dose of aspartame than humans to achieve comparable increases in plasma phenylalanine to large neutral amino acid ratios [].

ANone: Concerns have been raised regarding the potential toxicity of methanol, a metabolite of this compound. Methanol is metabolized to formaldehyde and then to formate, processes that generate superoxide anion and hydrogen peroxide, contributing to oxidative stress [].

ANone: While this compound is generally considered safe for consumption within recommended limits, more research is needed to fully understand its long-term effects.

ANone: Various analytical techniques are employed to analyze this compound in food:

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is widely used for this compound analysis due to its speed, specificity, and ability to quantify even low concentrations in complex matrices [, ]. Thin-layer chromatography (TLC) is another technique that can be used for detection and separation of this compound and its degradation products [, ].
  • Amino Acid Analysis: Amino acid analyzers, including automated and semiautomated systems, can be used to determine this compound content in various matrices [].

ANone: The primary application of this compound is as an artificial sweetener in a wide range of food and beverage products, including diet sodas, sugar-free desserts, and table-top sweeteners [, ].

ANone: Yes, several other artificial sweeteners exist, such as saccharin, sucralose, and steviol glycosides. The choice of sweetener depends on factors like desired sweetness profile, stability, and regulatory approvals [].

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